molecular formula C17H21N3O4S B2786371 4-[(4-methylbenzenesulfonamido)methyl]benzene-1-carboximidamide; acetic acid CAS No. 2580239-64-9

4-[(4-methylbenzenesulfonamido)methyl]benzene-1-carboximidamide; acetic acid

Cat. No.: B2786371
CAS No.: 2580239-64-9
M. Wt: 363.43
InChI Key: QEYUJQLTFKROMT-UHFFFAOYSA-N
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Description

4-[(4-methylbenzenesulfonamido)methyl]benzene-1-carboximidamide; acetic acid is a complex organic compound that features a combination of acetic acid, sulfonylamino, and benzenecarboximidamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;4-[[(4-methylphenyl)sulfonylamino]methyl]benzenecarboximidamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 4-methylphenylsulfonyl chloride: This is achieved by reacting 4-methylphenylsulfonyl chloride with an appropriate amine under controlled conditions.

    Formation of benzenecarboximidamide intermediate: This involves the reaction of benzenecarboximidamide with a suitable reagent to introduce the sulfonylamino group.

    Final coupling reaction: The intermediate compounds are then coupled under specific reaction conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes:

    Bulk preparation of intermediates: Using large reactors and optimized conditions to ensure high yield and purity.

    Purification and isolation: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(4-methylbenzenesulfonamido)methyl]benzene-1-carboximidamide; acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

4-[(4-methylbenzenesulfonamido)methyl]benzene-1-carboximidamide; acetic acid has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which acetic acid;4-[[(4-methylphenyl)sulfonylamino]methyl]benzenecarboximidamide exerts its effects involves interactions with specific molecular targets and pathways. These may include:

    Enzyme inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

    Receptor binding: It may bind to specific receptors, modulating cellular responses.

    Signal transduction: The compound may influence signal transduction pathways, leading to various cellular effects.

Comparison with Similar Compounds

Similar Compounds

    Acetic acid, 4-methylphenyl ester: Similar in structure but lacks the sulfonylamino and benzenecarboximidamide groups.

    4-Methylsulfonyl phenyl acetic acid: Contains the sulfonyl group but differs in other structural aspects.

Uniqueness

4-[(4-methylbenzenesulfonamido)methyl]benzene-1-carboximidamide; acetic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it distinct from other similar compounds and valuable for various applications.

Properties

IUPAC Name

acetic acid;4-[[(4-methylphenyl)sulfonylamino]methyl]benzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2S.C2H4O2/c1-11-2-8-14(9-3-11)21(19,20)18-10-12-4-6-13(7-5-12)15(16)17;1-2(3)4/h2-9,18H,10H2,1H3,(H3,16,17);1H3,(H,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEYUJQLTFKROMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(C=C2)C(=N)N.CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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